molecular formula C24H36O2Si B14223118 1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- CAS No. 498572-79-5

1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-

Katalognummer: B14223118
CAS-Nummer: 498572-79-5
Molekulargewicht: 384.6 g/mol
InChI-Schlüssel: KOVPBEYLZFNMFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- is a chemical compound with a complex structure that includes a hexanol backbone, a tert-butyl group, and a diphenylsilyl ether moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- typically involves multiple steps, including the protection of hydroxyl groups, the introduction of silyl groups, and the formation of the final product through specific reaction conditions. Common reagents used in the synthesis include tert-butylchlorodiphenylsilane, hexanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation, crystallization, and other purification techniques to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- involves its interaction with molecular targets and pathways within chemical and biological systems. The compound’s effects are mediated through its structural features, which allow it to participate in various chemical reactions and interactions with enzymes, receptors, and other molecular entities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Hexanol: A simpler alcohol with a hexanol backbone.

    tert-Butyldiphenylsilyl Ether: A compound with a similar silyl ether group but different overall structure.

    2-Ethylhexanol: An alcohol with a similar backbone but different functional groups.

Uniqueness

1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- is unique due to its combination of a hexanol backbone, a tert-butyl group, and a diphenylsilyl ether moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

498572-79-5

Molekularformel

C24H36O2Si

Molekulargewicht

384.6 g/mol

IUPAC-Name

5-[tert-butyl(diphenyl)silyl]oxy-2-ethylhexan-1-ol

InChI

InChI=1S/C24H36O2Si/c1-6-21(19-25)18-17-20(2)26-27(24(3,4)5,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,25H,6,17-19H2,1-5H3

InChI-Schlüssel

KOVPBEYLZFNMFK-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.